molecular formula C42H25N7Na4O13S4 B12372158 Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

Cat. No.: B12372158
M. Wt: 1055.9 g/mol
InChI Key: PIFIKHPULBFVIP-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalenesulfonic acid derivatives under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through filtration and recrystallization processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate is unique due to its specific combination of aniline, naphthalene, and benzene rings, along with multiple sulfonate groups. This unique structure imparts distinct color properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-29-13-10-26(43-25-6-2-1-3-7-25)20-24(29)21-40(66(60,61)62)41(42)49-47-35-16-15-34(30-8-4-5-9-31(30)35)44-46-37-18-17-36(32-14-11-27(22-33(32)37)63(51,52)53)45-48-38-23-28(64(54,55)56)12-19-39(38)65(57,58)59;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

PIFIKHPULBFVIP-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C=C(C=CC7=C(C=C6)N=NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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